molecular formula C25H25NO5 B14806878 Fmoc-alpha-Me-D-Phe-OH

Fmoc-alpha-Me-D-Phe-OH

Cat. No.: B14806878
M. Wt: 419.5 g/mol
InChI Key: HVPPBEUGNBIWDB-VQIWEWKSSA-N
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Description

Fmoc-α-Me-D-Phe-OH [(S)-N-α-(9-Fluorenylmethyloxycarbonyl)-C-α-methyl-D-phenylalanine] is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.45 g/mol . The α-methyl group introduces steric hindrance, altering peptide backbone conformation and enhancing protease resistance. Safety protocols recommend protective gloves, eye protection, and adequate ventilation during handling .

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;hydrate

InChI

InChI=1S/C25H23NO4.H2O/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);1H2/t25-;/m1./s1

InChI Key

HVPPBEUGNBIWDB-VQIWEWKSSA-N

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-Me-D-Phe-OH typically involves the reaction of alpha-methyl-D-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-Me-D-Phe-OH undergoes several types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Fmoc-alpha-Me-D-Phe-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-alpha-Me-D-Phe-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the phenylalanine derivative, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Phenylalanine Derivatives

Structural and Functional Variations

The table below compares Fmoc-α-Me-D-Phe-OH with key analogs, highlighting substituent effects on properties and applications:

Compound Substituent Molecular Formula MW (g/mol) Key Properties Applications References
Fmoc-α-Me-D-Phe-OH α-Methyl (D-configuration) C₂₅H₂₃NO₄ 401.45 Steric hindrance, protease resistance, non-hazardous Peptide synthesis, constrained peptide backbones
Fmoc-D-Phe(3,5-F₂)-OH 3,5-Difluoro C₂₄H₁₉F₂NO₄ 447.41 Enhanced hydrophobicity, electronic effects Stabilizing β-sheet structures, fluorinated drug candidates
Fmoc-D-Phe(4-Cl)-OH 4-Chloro C₂₄H₂₀ClNO₄ 437.87 Increased hydrophobicity, halogen bonding Membrane protein interactions, peptide-drug conjugates
Fmoc-Phe(4-F)-OH 4-Fluoro C₂₄H₂₀FNO₄ 417.42 Electronegativity, pH-sensitive hydrogelation Self-assembling hydrogels, biomedical materials
Fmoc-D-Phe(3-CF₃)-OH 3-Trifluoromethyl C₂₅H₂₀F₃NO₄ 455.43 High thermal stability, extreme hydrophobicity Pharmaceuticals, advanced materials (polymers, coatings)
Fmoc-L-Phe(3-Cl)-OH 3-Chloro (L-configuration) C₂₄H₂₀ClNO₄ 437.87 Steric and electronic modulation Enzyme inhibitor design, chiral recognition
Fmoc-Phe(4-I)-OH 4-Iodo C₂₄H₂₀INO₄ 537.33 Bulky substituent, heavy atom effects Radiolabeled peptides, X-ray crystallography

Key Comparative Insights

Steric Effects
  • Fmoc-α-Me-D-Phe-OH : The α-methyl group restricts backbone flexibility, making it ideal for designing protease-resistant peptides .
  • Fmoc-D-Phe(3-CF₃)-OH : The bulkier trifluoromethyl group at position 3 enhances thermal stability but reduces solubility .
Electronic and Hydrophobic Effects
  • Fluorinated Derivatives (3,5-F₂; 4-F) : Fluorine’s electronegativity modifies electronic density, improving binding specificity (e.g., Fmoc-Phe(4-F)-OH forms pH-responsive hydrogels) .
  • Halogenated Derivatives (4-Cl; 3-Cl) : Chlorine increases hydrophobicity and enables halogen bonding, critical for membrane penetration .
Self-Assembly and Material Science
  • Fmoc-Phe(4-F)-OH exhibits pH-dependent hydrogelation, forming rigid networks at pH 3.5 but weaker gels at neutral pH .
  • Fmoc-D-Phe(3-CF₃)-OH’s trifluoromethyl group enables applications in hydrophobic coatings and high-performance polymers .

Biomedical Innovations

  • Hydrogelation : Fmoc-Phe(4-F)-OH forms hydrogels for drug delivery scaffolds, though its stability depends on C-terminal modifications (e.g., amidation enhances assembly kinetics) .
  • Theranostic Applications: Fmoc-Phe(4-I)-OH’s iodine atom enables radiolabeling for imaging and targeted therapy .

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